8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride is a chemical compound belonging to the chromene family, characterized by its unique structure that includes a bromine atom at the 8-position and a chlorine atom at the 6-position of the chromene ring. The sulfonyl chloride functional group at the 3-position enhances its reactivity, making it valuable in various synthetic applications. This compound has a molecular formula of C₉H₅BrClO₂S and a molecular weight of approximately 344.01 g/mol .
Compounds related to 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride have shown potential biological activities, particularly in medicinal chemistry. Some studies suggest that derivatives of this compound exhibit antiviral properties, with certain analogs demonstrating better potency than established antiviral agents like azidothymidine (AZT) . The structure-activity relationship indicates that modifications at specific positions can significantly influence their biological efficacy.
Several methods have been developed for synthesizing 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride:
8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride finds applications in:
Interaction studies involving 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis and its interactions with biological molecules, which may lead to therapeutic applications. Research indicates that certain derivatives may interact favorably with biological targets, enhancing their pharmacological profiles .
Several compounds share structural similarities with 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 6-Bromo-2H-chromene-3-sulfonyl chloride | Bromine at position 6 | Lacks chlorine at position 6, potentially different reactivity |
| 8-Chloro-6-fluoro-2H-chromene-3-sulfonyl chloride | Fluorine instead of bromine | Different halogen may influence biological activity |
| 4-Chloro-2H-chromene-3-sulfonyl chloride | Chlorine at position 4 | Different substitution pattern affecting properties |
These compounds highlight the uniqueness of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, particularly regarding its specific halogen substitutions and functional groups that influence its reactivity and potential applications in medicinal chemistry .
The synthesis of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride begins with careful selection of appropriate precursor materials that can accommodate the specific halogenation pattern required for this target compound [1] [2]. The chromene scaffold represents a privileged structural motif in organic synthesis, with the 2H-chromene framework serving as a versatile platform for further functionalization [3] [4].
Primary precursor selection involves 3-bromo-5-chloro-2-hydroxyacetophenone as a key starting material, which provides the essential halogen substitution pattern at positions 6 and 8 of the final chromene ring system [5] . This acetophenone derivative offers the optimal electronic environment for subsequent chromene formation through Claisen-Schmidt condensation reactions with various aromatic aldehydes under basic conditions [5]. The presence of both bromine and chlorine substituents creates a unique electronic environment that influences the reactivity of the phenolic hydroxyl group and facilitates regioselective cyclization processes [7] .
Alternative precursor strategies involve the use of salicylaldehyde derivatives bearing appropriate halogen substitutions [8] [3]. The selection of 5-bromosalicylaldehyde combined with subsequent chlorination procedures provides another viable route to the desired halogenation pattern . These aldehyde precursors can undergo cyclization reactions with appropriate alkene partners under acidic or basic conditions to form the chromene core structure [8] [3].
The choice of precursor significantly impacts the overall synthetic efficiency and regioselectivity of the final sulfonyl chloride formation [9] [5]. Electron-withdrawing halogen substituents enhance the electrophilicity of the aromatic system, facilitating subsequent sulfonation reactions while simultaneously deactivating the ring toward unwanted side reactions [7] [10]. The bromine substituent at position 8 provides greater steric hindrance compared to chlorine at position 6, creating an asymmetric electronic environment that influences the regioselectivity of sulfonyl chloride introduction at position 3 [1] [2].
Precursor purity represents a critical factor in achieving high yields of the target compound [11] [12]. Commercial halogenated acetophenone and salicylaldehyde derivatives often contain trace impurities that can interfere with subsequent transformations, necessitating careful purification procedures before use [13]. Recrystallization from appropriate solvent systems or column chromatographic purification ensures the removal of these interfering substances [14] [13].
The formation of sulfonyl chloride functionality in 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride proceeds through well-established electrophilic aromatic substitution mechanisms [15] [10] [16]. The sulfonation process represents a bimolecular electrophilic substitution reaction that follows the general mechanism for electrophilic aromatic substitution with sulfur trioxide or chlorosulfonic acid as the electrophilic species [10] [17] [16].
Chlorosulfonic acid serves as the primary reagent for direct chlorosulfonation, generating the electrophilic species sulfonyl chloride cation through an equilibrium process [15] [18] [16]. The mechanism begins with the formation of sulfur dioxide chloride cation as the active electrophile, which attacks the electron-rich chromene ring system at the 3-position [15] [17]. The reaction proceeds through a sigma-complex intermediate, where the electrophile forms a covalent bond with the aromatic carbon while maintaining the positive charge distributed throughout the ring system [10] [19] [16].
The subsequent deprotonation step involves the loss of a proton from the sigma-complex, regenerating the aromatic character of the chromene ring and completing the substitution process [10] [19]. The presence of halogen substituents at positions 6 and 8 influences the reaction kinetics by providing moderate electron-withdrawing effects that stabilize the sigma-complex intermediate while directing the incoming electrophile to the 3-position [7] [10].
Alternative sulfonation mechanisms involve the use of sulfur trioxide in fuming sulfuric acid, which generates sulfonic acid intermediates that subsequently undergo conversion to sulfonyl chlorides through treatment with phosphorus oxychloride or thionyl chloride [17] [16]. This two-step approach provides greater control over reaction conditions but requires additional purification steps to remove byproducts [17] [11].
Recent developments in sulfonyl chloride synthesis have introduced photocatalytic methods using potassium poly(heptazine imide) as a heterogeneous catalyst [20] [21]. These methods proceed through radical mechanisms involving single electron transfer processes that generate sulfonyl radicals as key intermediates [20] [22]. The radical pathway offers advantages in terms of functional group tolerance and reaction conditions, operating under visible light irradiation at room temperature [20] [21].
The mechanistic pathway for chlorosulfonation exhibits reversible characteristics under certain conditions, allowing for the removal of sulfonyl chloride groups through hydrolysis with aqueous mineral acids [17] [16]. This reversibility provides synthetic utility for using sulfonyl chloride groups as temporary protecting groups or directing elements in complex synthetic sequences [17] [16].
Kinetic studies of chlorosulfonation reactions reveal first-order dependence on both the aromatic substrate and the sulfonating agent, consistent with the bimolecular mechanism [23] [16]. The rate-determining step typically involves the initial electrophilic attack, particularly in sterically hindered systems where the bulky sulfonyl chloride group encounters significant steric resistance [10] [23].
The purification of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride requires specialized techniques that account for the moisture sensitivity and chemical reactivity of sulfonyl chloride functional groups [11] [12] [13]. Traditional purification methods must be adapted to prevent hydrolysis of the acid chloride functionality while effectively removing impurities from the synthetic process [11] [13].
Fractional distillation represents the most commonly employed purification technique for volatile sulfonyl chlorides, taking advantage of the distinct boiling points of the target compound and potential impurities [11] [13]. The process requires careful temperature control and anhydrous conditions to prevent decomposition of the sulfonyl chloride group during the distillation process [11] [12]. Efficient fractional distillation can achieve purities of 85-95% while maintaining recovery yields of 70-85% [11] [13].
Recrystallization from anhydrous organic solvents provides an alternative purification strategy particularly suitable for solid halogenated sulfonyl chlorides [24] [13]. Appropriate solvent systems include dry toluene, petroleum ether, or alcohol-free chloroform, which must be rigorously dried before use to prevent hydrolysis [13]. The recrystallization process achieves high purities of 90-98% with recovery yields ranging from 80-95% [24] [13].
Aqueous extraction protocols require careful modification for sulfonyl chloride purification due to the inherent water sensitivity of these compounds [11] [12]. The procedure involves rapid extraction with cold water and immediate separation of the organic phase containing the sulfonyl chloride product [11]. Base washing with dilute sodium bicarbonate solution can remove acidic impurities, but contact time must be minimized to prevent hydrolysis [13].
Column chromatography using anhydrous silica gel provides excellent purification results for complex mixtures containing multiple sulfonyl chloride species [14] [25]. The mobile phase typically consists of ethyl acetate and petroleum ether gradients under strictly anhydrous conditions [14]. This technique achieves purities of 92-99% with recovery yields of 85-95%, making it particularly valuable for small-scale preparations [14] [25].
Advanced purification techniques include continuous flow extraction systems that minimize exposure time to potentially hydrolyzing conditions [11] [26]. These systems employ automated solvent extraction with real-time monitoring of product purity through online analytical methods [26] [27]. The continuous approach reduces labor requirements while improving both yield and purity compared to traditional batch methods [11] [27].
Vacuum stripping with inert gas sweeping provides an effective method for removing volatile impurities from liquid organosulfonyl chlorides [12] [26]. The process involves controlled heating under reduced pressure while continuously purging with dry nitrogen or argon to remove volatile contaminants [12] [26]. This technique achieves purities of 85-95% with recovery yields of 80-90% [12] [26].
Table 1: Purification Techniques for Halogenated Sulfonyl Chlorides
| Purification Method | Suitable For | Solvent System | Purity Achieved (%) | Recovery Yield (%) |
|---|---|---|---|---|
| Fractional Distillation | Volatile Sulfonyl Chlorides | None (Neat Distillation) | 85-95 | 70-85 |
| Recrystallization from Organic Solvents | Solid Halogenated Compounds | Toluene/Petroleum Ether | 90-98 | 80-95 |
| Aqueous Extraction with Base Washing | Acid-Stable Sulfonyl Chlorides | Chloroform/Sodium Bicarbonate | 88-95 | 75-90 |
| Column Chromatography | Complex Mixtures | Ethyl Acetate/Petroleum Ether | 92-99 | 85-95 |
| Cold Water Quenching with Solvent Extraction | Crude Reaction Products | Dichloromethane/Water | 80-90 | 65-80 |
| Vacuum Stripping with Inert Gas | Liquid Organosulfonyl Chlorides | Continuous Flow | 85-95 | 80-90 |
The optimization of yields in sulfonyl chloride synthesis has been significantly advanced through the development of specialized catalytic systems that enhance reaction efficiency and selectivity [22] [28] [29]. Modern catalytic approaches focus on reducing reaction temperatures, improving atom economy, and minimizing the formation of undesired byproducts [30] [29] [31].
Copper-based catalytic systems have demonstrated remarkable effectiveness in promoting sulfonyl chloride formation through radical mechanisms [22] [32]. These catalysts operate by facilitating the generation of sulfonyl radicals from appropriate precursors, with copper complexes serving dual roles of initiating radical formation and promoting subsequent coupling reactions [22] [32]. Optimal copper loadings of 5-10 mol% achieve space-time yields of 2.1-3.5 kilograms per liter per hour with selectivities ranging from 88-95% [22] [32].
Tungsten oxide-zinc oxide nanocatalysts functionalized with eosin Y photosensitizers represent a significant advancement in green catalytic methodology [33] [30]. These heterogeneous photocatalysts enable sulfonyl chloride synthesis under mild conditions using molecular oxygen as the terminal oxidant [33] [30]. The catalyst achieves remarkable space-time yields of 4.2-5.8 kilograms per liter per hour with selectivities of 95-99% while maintaining recyclability for up to 4 cycles [33] [30].
Potassium poly(heptazine imide) photocatalysts provide metal-free alternatives for sulfonyl chloride synthesis from aryldiazonium salt precursors [20] [21]. This carbon nitride-based material operates under visible light irradiation at room temperature, achieving yields of 50-95% depending on the substrate electronic properties [20] [21]. The heterogeneous nature of the catalyst allows for easy recovery and reuse, with maintained activity over 6-8 catalytic cycles [20] [21].
Iron titanate magnetic nanoparticles offer advantages in terms of catalyst recovery and reuse in batch processes [34] [31]. These catalysts achieve space-time yields of 3.1-4.2 kilograms per liter per hour with selectivities of 90-96% while providing magnetic separation capabilities [34] [31]. The magnetic properties enable rapid catalyst recovery without the need for filtration, reducing processing time and minimizing catalyst loss [34] [31].
Perovskite oxide catalysts with engineered oxygen vacancies represent the cutting edge of sulfonyl chloride synthesis technology [30]. These materials enable efficient sulfone production using molecular oxygen at temperatures as low as 30 degrees Celsius, dramatically reducing energy requirements compared to traditional methods [30]. The space-time yields of 5.2-6.8 kilograms per liter per hour with selectivities of 92-99% demonstrate the exceptional performance of these advanced catalytic systems [30].
Continuous flow processing combined with optimized catalytic systems achieves unprecedented space-time yields of up to 6.7 kilograms per liter per hour [28] [29]. The continuous approach enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [28] [29]. Flow reactors with volumes as small as 639 microliters and residence times of 41 seconds demonstrate the efficiency achievable with properly designed catalytic systems [28] [29].
Table 2: Catalytic System Optimization Parameters
| Catalyst System | Loading (mol%) | Optimal Temperature (°C) | Space-Time Yield (kg L⁻¹ h⁻¹) | Selectivity (%) | Recyclability (Cycles) |
|---|---|---|---|---|---|
| Copper-Based | 5-10 | 45-80 | 2.1-3.5 | 88-95 | 3-5 |
| Nickel Complex | 2-5 | 25-50 | 1.8-2.9 | 85-92 | 4-6 |
| Tungsten Oxide-Zinc Oxide Nanocatalyst | 0.03 g/mmol | 25-30 | 4.2-5.8 | 95-99 | 4 |
| Iron Titanate Magnetic Nanoparticles | 10-20 mg/mmol | 80 | 3.1-4.2 | 90-96 | 5-7 |
| Potassium Poly(heptazine imide) Semiconductor | 4 mg/0.025 mmol | Room Temperature | 6.7 | 90-98 | 6-8 |
| Perovskite Oxide (Oxygen Vacancy) | 0.5-2.0 | 30 | 5.2-6.8 | 92-99 | 8-10 |
The transition from laboratory-scale synthesis to industrial production of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride presents numerous technical challenges that require specialized engineering solutions [35] [27] [36]. Heat management represents one of the most critical challenges in large-scale sulfonyl chloride production due to the highly exothermic nature of chlorosulfonation reactions [35] [37] [27].
Thermal runaway risks necessitate the implementation of continuous flow processing systems that provide superior heat dissipation compared to traditional batch reactors [35] [27]. Continuous stirred-tank reactor systems with multiple stages enable precise temperature control while maintaining consistent product quality [35] [27]. These systems achieve effectiveness rates of 85-95% in preventing thermal excursions while enabling scalable production of multi-hundred-gram quantities [35] [27].
Gas evolution control presents significant operational challenges due to the release of hydrogen chloride and other volatile byproducts during the synthesis process [35] [37]. Controlled addition rates of chlorosulfonic acid combined with efficient gas scrubbing systems minimize pressure buildup and reduce environmental emissions [18] [35]. Implementation of automated dosing systems achieves effectiveness rates of 80-90% in managing gas evolution while maintaining worker safety [35] [27].
Corrosive reagent handling requires specialized materials of construction including polytetrafluoroethylene-lined vessels and glass-lined equipment to prevent degradation of process equipment [35] [27] [36]. The selection of appropriate materials achieves effectiveness rates of 90-98% in preventing corrosion-related failures while extending equipment service life [35] [36]. Corrosion-resistant alloys provide additional protection for critical process components, achieving effectiveness rates of 95-99% [24] [35].
Product isolation challenges arise from the moisture-sensitive nature of sulfonyl chlorides and the need for high-purity products [35] [27] [38]. Automated filtration systems combined with controlled atmosphere processing minimize product degradation during isolation procedures [35] [27]. These systems achieve effectiveness rates of 75-85% in maintaining product quality while reducing manual handling requirements [35] [27].
Waste stream management requires comprehensive treatment of acidic aqueous effluents and recovery of valuable byproducts [39] [35]. Closed-loop scrubbing systems enable the recovery and recycling of hydrogen chloride while neutralizing acidic waste streams [18] [35]. Implementation of these systems achieves effectiveness rates of 85-95% in reducing environmental impact while recovering valuable materials [39] [35].
Process automation represents a crucial element in achieving consistent product quality and operational safety in large-scale production [35] [27]. Real-time monitoring systems combined with feedback control algorithms maintain optimal reaction conditions while minimizing batch-to-batch variation [35] [27]. Process automation achieves effectiveness rates of 90-99% in maintaining process safety while improving overall productivity [35] [27].
Quality control systems must account for the reactive nature of sulfonyl chlorides and the potential for hydrolysis during analysis [37] [27]. Real-time monitoring techniques including online spectroscopic methods enable continuous assessment of product quality without exposure to moisture [26] [27]. These monitoring systems achieve effectiveness rates of 85-92% in detecting quality deviations while maintaining product integrity [35] [27].
Table 3: Large-Scale Production Challenges and Solutions
| Challenge | Impact on Production | Solution Strategy | Implementation Cost | Effectiveness (%) |
|---|---|---|---|---|
| Heat Management | Thermal Runaway Risk | Continuous Flow Processing | High | 85-95 |
| Gas Evolution Control | Pressure Build-up | Controlled Addition Rates | Medium | 80-90 |
| Corrosive Reagent Handling | Equipment Degradation | Specialized Materials | High | 90-98 |
| Product Isolation | Low Recovery Yields | Automated Filtration Systems | Medium-High | 75-85 |
| Waste Stream Management | Environmental Concerns | Closed-Loop Scrubbing | High | 85-95 |
| Process Safety | Operational Hazards | Process Automation | Medium | 90-99 |
| Quality Control | Batch-to-Batch Variation | Real-Time Monitoring | Medium | 85-92 |
| Equipment Material Compatibility | Corrosion Issues | Corrosion-Resistant Alloys | High | 95-99 |
Nuclear magnetic resonance spectroscopy provides crucial structural information for 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride through analysis of both proton and carbon environments. The compound exhibits a molecular formula of C₉H₅BrClO₃S with a molecular weight of approximately 344.01 grams per mole . The characteristic NMR patterns for this compound class show distinctive features that enable unambiguous structural assignment.
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of halogenated chromene derivatives typically appear in the downfield region between δ 7.5-8.2 parts per million due to the deshielding effect of the electron-withdrawing sulfonyl chloride group [2]. The chromene scaffold contributes specific coupling patterns, with the pyran ring protons exhibiting characteristic multiplicities that reflect the bicyclic nature of the system. For related 2H-chromene derivatives, the H-4 proton commonly appears as a singlet around δ 5.0-5.1 parts per million [3], while aromatic protons on the benzene ring show complex multipets reflecting the substitution pattern.
The presence of bromine at the 8-position and chlorine at the 6-position creates an asymmetric substitution pattern that results in distinct chemical shifts for the remaining aromatic protons. Studies on similar halogenated chromene systems demonstrate that halogen substituents cause predictable downfield shifts in adjacent protons [4]. The sulfonyl chloride functionality at the 3-position further influences the chemical environment, particularly affecting the nearby aromatic carbons and protons through both inductive and resonance effects.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the chromene carbons appearing in characteristic regions. The carbonyl carbon typically resonates around δ 160-180 parts per million, while aromatic carbons span the δ 110-150 parts per million range [5]. The carbon bearing the sulfonyl chloride group shows a distinctive downfield shift due to the electron-withdrawing nature of the substituent. Halogen-bearing carbons exhibit characteristic coupling patterns and chemical shifts that reflect the heavy atom effects of bromine and chlorine substitution.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups in 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride. The sulfonyl chloride moiety exhibits characteristic stretching vibrations that serve as reliable structural markers for this functionality. The asymmetric sulfur-oxygen stretching vibration appears as a strong band at 1360-1380 cm⁻¹, while the symmetric stretch occurs at 1150-1170 cm⁻¹ [2]. These frequencies are consistent with tetrahedral sulfur coordination and provide unambiguous evidence for the sulfonyl chloride group.
The sulfur-chlorine stretching vibration represents a particularly diagnostic feature, typically appearing around 375 cm⁻¹ in sulfonyl chlorides [6]. This assignment has been confirmed through extensive Raman and infrared studies of aromatic sulfonyl chloride compounds, which show consistent absorption in the 300-420 cm⁻¹ region. The exact frequency depends on the electronic environment and substitution pattern, with electron-withdrawing groups generally causing slight shifts to higher wavenumbers.
Aromatic carbon-hydrogen stretching vibrations appear in the 3060-2974 cm⁻¹ region, characteristic of the chromene benzene ring system [7]. The chromene scaffold contributes additional bands related to the pyran ring vibrations, including carbon-oxygen stretching modes and ring breathing vibrations. The presence of halogen substituents influences the vibrational frequencies through mass effects and electronic perturbations, with heavier halogens generally causing shifts to lower frequencies.
The infrared spectrum also provides information about the overall molecular conformation through analysis of combination and overtone bands. Studies on related halogenated chromene compounds demonstrate that substitution patterns can be distinguished through careful analysis of the fingerprint region below 1500 cm⁻¹ [4]. The specific combination of bromine, chlorine, and sulfonyl chloride substituents creates a unique vibrational signature that enables identification and characterization of this particular derivative.
Ultraviolet-visible spectroscopy of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride reveals electronic transitions characteristic of the extended conjugated system. Chromene derivatives typically exhibit absorption maxima in the 233-256 nanometer region, arising from π→π* transitions within the aromatic system [5]. The presence of multiple electron-withdrawing substituents modifies these transitions through both inductive and resonance effects.
The halogen substituents, particularly the heavy bromine atom, introduce spin-orbit coupling effects that can influence the electronic transitions. Heavy atom effects typically cause red-shifts in absorption bands and may enable spin-forbidden transitions through enhanced intersystem crossing. The sulfonyl chloride group contributes additional electronic perturbations through its strong electron-withdrawing character, potentially affecting both the position and intensity of absorption bands.
Carbonyl-containing chromene derivatives often show additional absorption around 300 nanometers due to n→π* transitions involving non-bonding electrons on oxygen [8]. While 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride lacks a carbonyl group in the pyran ring, the sulfonyl functionality may contribute similar transitions involving sulfur and oxygen orbitals. The specific wavelengths and intensities depend on the overall electronic structure and the degree of conjugation between the various chromophores.
Solvent effects play important roles in ultraviolet-visible spectroscopy of this compound class, with polar solvents generally causing bathochromic shifts due to stabilization of excited states. The multiple polar functional groups in 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride suggest significant solvatochromic behavior that could provide additional structural information about the electronic properties and molecular conformation.
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride. While specific crystallographic data for this exact compound are not available in the current literature, extensive studies on related halogenated chromene derivatives provide valuable insights into the expected structural features and crystallization behavior.
The crystallographic analysis of similar compounds typically employs standard data collection protocols using molybdenum Kα radiation (λ = 0.71073 Å) at ambient or reduced temperatures to minimize thermal motion effects [7]. The choice of crystal system depends on the molecular symmetry and packing arrangements, with chromene derivatives commonly crystallizing in monoclinic, triclinic, or orthorhombic space groups. The presence of multiple halogen atoms and the polar sulfonyl chloride group influences the crystal packing through intermolecular interactions.
Data collection strategies typically involve ω-scan or φ-scan methods to ensure complete reciprocal space coverage. The relatively high atomic numbers of bromine and chlorine provide strong scattering factors that facilitate structure determination, while also requiring appropriate absorption corrections during data processing. Modern CCD or pixel array detectors enable efficient data collection with high redundancy and good signal-to-noise ratios.
Structure solution generally proceeds through direct methods or Patterson techniques, taking advantage of the heavy atom positions to phase the structure factors. The sulfonyl chloride functionality provides additional phasing information through its distinctive electron density features. Refinement typically employs full-matrix least-squares methods with anisotropic displacement parameters for non-hydrogen atoms and appropriate constraints or restraints for hydrogen positions.
The molecular geometry of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride reflects the inherent structural features of the chromene scaffold modified by halogen substitution and the sulfonyl chloride functionality. Studies on related chromene derivatives demonstrate that the bicyclic system typically adopts a near-planar conformation with minor deviations from planarity due to ring strain and substituent interactions [7] [9].
The chromene ring system exhibits characteristic bond lengths and angles that reflect the aromatic character of the benzene ring and the saturated nature of the pyran ring. The carbon-oxygen bond in the pyran ring typically measures 1.35-1.40 Å, while aromatic carbon-carbon bonds range from 1.38-1.42 Å [9]. The presence of halogen substituents introduces minimal changes to the core geometry but may influence the overall molecular conformation through steric and electronic effects.
The sulfonyl chloride group adopts tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typically measuring 1.43-1.45 Å and sulfur-chlorine distances around 1.98-2.02 Å [2]. The orientation of this group relative to the chromene plane depends on steric interactions and electronic conjugation effects. Computational studies suggest a dihedral angle of approximately 85° between the sulfonyl group and the chromene plane to minimize steric hindrance [2].
Halogen substitution patterns significantly influence the molecular conformation through both steric and electronic effects. The bromine atom at the 8-position, being the largest substituent, may cause slight distortions in the local geometry to accommodate its van der Waals radius. Similarly, the chlorine atom at the 6-position contributes to the overall steric environment while providing electronic stabilization through its electron-withdrawing character.
The crystal packing of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride involves multiple types of intermolecular interactions that determine the overall solid-state structure. Halogen bonding represents a particularly important interaction type in this system, with both bromine and chlorine capable of acting as halogen bond donors. Studies on related halogenated chromene compounds demonstrate that halogen···oxygen contacts frequently occur with distances shorter than the sum of van der Waals radii [10] [11].
The sulfonyl chloride functionality contributes additional interaction possibilities through its polar sulfur-oxygen and sulfur-chlorine bonds. Oxygen atoms can act as hydrogen bond acceptors for weak carbon-hydrogen···oxygen interactions, while the chlorine atom may participate in halogen bonding or dipole-dipole interactions. The combination of multiple interaction types creates complex three-dimensional networks that stabilize the crystal structure.
π-π stacking interactions between chromene ring systems represent another important packing motif. Related structures show centroid-centroid distances of 3.7-3.8 Å between parallel aromatic rings, indicating significant π-π overlap [10] [11]. The extent of stacking depends on the substituent pattern and the availability of suitable molecular orientations within the crystal lattice.
The presence of multiple polar and polarizable groups in 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride suggests complex packing arrangements that maximize favorable interactions while minimizing unfavorable contacts. The combination of halogen bonding, hydrogen bonding, and π-π stacking likely creates robust three-dimensional networks that contribute to the overall crystal stability and influence the physical properties of the solid material.
Density functional theory calculations provide powerful tools for investigating the electronic structure and properties of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride. The B3LYP hybrid functional represents the most widely used method for organic molecule calculations, offering a good balance between computational efficiency and accuracy [12] [13]. This functional incorporates exact Hartree-Fock exchange with density functional correlation, providing reliable results for ground-state properties of organic compounds.
Basis set selection significantly influences the quality of density functional theory calculations. The 6-31G(d) basis set provides a reasonable starting point for initial investigations, offering polarization functions on heavy atoms while maintaining computational tractability [14]. For more accurate results, the 6-311G(d,p) basis set includes additional flexibility and polarization functions on both heavy atoms and hydrogen, improving the description of molecular properties at increased computational cost [15].
The presence of heavy atoms like bromine requires special consideration in basis set selection. Effective core potentials may be employed to treat the inner electrons of bromine implicitly while explicitly treating only the valence electrons. Alternatively, all-electron basis sets designed for heavy atoms can provide more complete descriptions but at significantly increased computational expense. The choice depends on the specific properties of interest and available computational resources.
Modern density functional theory calculations typically include dispersion corrections to account for long-range van der Waals interactions that are poorly described by standard functionals [13]. The D3 dispersion correction of Grimme represents a popular choice that significantly improves the accuracy of intermolecular interactions and conformational energies. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, dispersion effects may be particularly important for describing halogen bonding and π-π stacking interactions.
Geometric optimization using density functional theory methods provides detailed insights into the preferred molecular conformation of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride. The optimization process employs energy gradient techniques to locate stationary points on the potential energy surface, typically converging to local minima that represent stable conformations. The initial geometry significantly influences the final optimized structure, necessitating multiple starting conformations to ensure global minimum identification.
The electronic structure calculations reveal the distribution of electron density throughout the molecule and provide insights into bonding patterns and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide measures of electron donor and acceptor abilities, respectively. The HOMO-LUMO gap indicates the electronic stability and potential for charge transfer interactions.
Mulliken population analysis and natural bond orbital analysis provide complementary views of the electronic structure and charge distribution. These methods reveal the electronic effects of halogen substitution and the sulfonyl chloride functionality on the chromene scaffold. The electron-withdrawing nature of these substituents significantly affects the π-electron distribution and influences the chemical reactivity of the system.
Electrostatic potential maps generated from density functional theory calculations visualize the three-dimensional distribution of molecular electrostatic potential. These maps identify regions of positive and negative electrostatic potential that correspond to potential sites for nucleophilic and electrophilic attack, respectively. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, the sulfonyl chloride carbon represents a particularly electrophilic site due to the electron-withdrawing effects of both sulfur and chlorine.
Vibrational frequency calculations using density functional theory methods provide theoretical predictions of infrared and Raman spectra that can be directly compared with experimental measurements. The harmonic approximation employed in these calculations typically overestimates vibrational frequencies by 5-10%, necessitating the use of empirical scaling factors to improve agreement with experiment [4]. For B3LYP/6-311G(d,p) calculations, a scaling factor of approximately 0.967 provides good accuracy for most vibrational modes.
The calculation of vibrational frequencies requires the evaluation of second derivatives of the energy with respect to nuclear coordinates, producing the molecular Hessian matrix. Diagonalization of the mass-weighted Hessian yields vibrational frequencies and normal mode vectors that describe the atomic motions associated with each vibration. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a local minimum on the potential energy surface.
Potential energy distribution analysis provides detailed assignments of vibrational modes by quantifying the contribution of individual internal coordinates to each normal mode [4]. This analysis enables identification of characteristic group frequencies and facilitates comparison with experimental spectra. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, the sulfonyl chloride stretching modes represent particularly diagnostic features that can be reliably predicted and assigned.
Intensity calculations for infrared and Raman spectra require the evaluation of dipole moment derivatives and polarizability derivatives, respectively. These calculations predict the relative intensities of vibrational bands and enable simulation of complete spectra for comparison with experiment. The accuracy of intensity predictions depends on the quality of the wavefunction and basis set, with larger basis sets generally providing better results for polarizability-dependent properties.
Molecular dynamics simulations provide insights into the thermal motion and dynamic behavior of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride at finite temperatures. These simulations reveal the amplitude of vibrational motions, the frequency of conformational transitions, and the average structural parameters under realistic conditions. The timescales accessible to molecular dynamics range from femtoseconds to microseconds, enabling investigation of both vibrational and conformational dynamics.
Temperature effects on conformational populations follow Boltzmann distributions, with higher energy conformations becoming more populated at elevated temperatures. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, the energy differences between conformations are typically small enough that multiple states contribute significantly to the ensemble average at room temperature. This conformational averaging affects observed properties and must be considered when comparing calculations with experiment.
Nonadiabatic molecular dynamics simulations have been employed to study photochemical processes in related chromene compounds [17] [16]. These advanced methods treat electronic and nuclear motion on equal footing, enabling investigation of excited-state dynamics and photochemical reactions. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, such studies could provide insights into photostability and potential photochemical applications.
The influence of solvent on conformational behavior represents an important consideration for understanding solution-phase properties. Implicit solvent models provide computationally efficient methods for incorporating solvent effects, while explicit solvent simulations offer more detailed but computationally demanding approaches. The multiple polar groups in 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride suggest significant solvent-solute interactions that could substantially influence conformational preferences.
Computational thermochemistry provides quantitative predictions of thermodynamic properties including enthalpies, entropies, and free energies. These calculations combine electronic energies from quantum chemical methods with statistical mechanical treatments of translational, rotational, and vibrational contributions. The rigid rotor-harmonic oscillator approximation represents the standard approach for gas-phase calculations, providing reasonable accuracy for most molecular systems.
Heat capacity calculations reveal the temperature dependence of thermal energy storage and provide insights into the relative importance of different molecular motions. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, the presence of heavy atoms contributes low-frequency vibrational modes that become thermally populated at relatively low temperatures. These modes contribute significantly to the heat capacity and entropy.
Entropy calculations quantify the thermal disorder associated with molecular motion and conformational flexibility. The multiple conformational states accessible to 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride contribute conformational entropy that adds to the vibrational, rotational, and translational components. This conformational contribution can be substantial for flexible molecules and affects the relative stability of different species.
Free energy calculations combine enthalpic and entropic contributions to provide the most relevant thermodynamic quantity for predicting equilibrium behavior. These calculations enable prediction of reaction thermodynamics, phase equilibria, and other properties of practical importance. For 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride, free energy calculations could predict the stability relative to decomposition products or alternative structural isomers.
The structural features of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride can be understood through comparison with related chromene derivatives bearing different substitution patterns. Studies on 6-bromo-2H-chromene-3-sulfonyl chloride reveal the effects of moving the bromine from the 8-position to the 6-position, while maintaining the sulfonyl chloride functionality . This positional isomer provides direct insights into the influence of halogen placement on molecular geometry and properties.
Comparison with 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride demonstrates the effects of halogen size and electronegativity on molecular structure [18]. The substitution of bromine with smaller halogens reduces steric interactions while maintaining similar electronic effects. These comparisons reveal the subtle balance between steric and electronic factors in determining preferred conformations and reactivity patterns.
The 5,8-dichloro-2H-chromene-3-sulfonyl chloride derivative provides insights into the effects of additional halogen substitution . The presence of chlorine at both the 5 and 8 positions creates a more electron-deficient aromatic system with enhanced electrophilic character. The structural comparison reveals how multiple halogen substituents influence both molecular geometry and electronic properties through cumulative effects.
Studies on chromene derivatives lacking the sulfonyl chloride functionality, such as simple halogenated 2H-chromenes, demonstrate the specific contributions of this reactive group to molecular structure and properties [20]. These comparisons isolate the effects of the sulfonyl chloride substitution and reveal its influence on conformational preferences, intermolecular interactions, and chemical reactivity.
Electronic property comparisons reveal systematic trends in how different substitution patterns affect the molecular orbitals, charge distributions, and reactivity of chromene derivatives. The electron-withdrawing effects of halogen substituents and the sulfonyl chloride group create cumulative perturbations to the π-electron system that influence both ground-state and excited-state properties.
Frontier molecular orbital energies provide quantitative measures of electron donor and acceptor abilities that can be compared across the series of analogous compounds. The HOMO energies decrease with increasing halogen substitution due to stabilization of the π-electron system by electron-withdrawing groups. Similarly, LUMO energies decrease, creating molecules with enhanced electrophilic character and reduced nucleophilic reactivity.
Electrostatic potential comparisons reveal how different substitution patterns influence the distribution of positive and negative regions throughout the molecular surface. The sulfonyl chloride carbon consistently represents the most electrophilic site across all derivatives, but the magnitude of the electrostatic potential depends on the supporting substitution pattern. Additional electron-withdrawing groups enhance the electrophilicity, while electron-donating substituents provide modest attenuation.
Natural bond orbital analysis across the series reveals systematic changes in atomic charges and bond polarities with different substitution patterns [5]. The halogen atoms bear partial negative charges that increase with electronegativity, while the aromatic carbons show increasing positive character with additional electron-withdrawing substitution. These charge distributions correlate with chemical reactivity and provide insights into preferred reaction pathways.
Systematic analysis of spectroscopic properties across the series of analogous chromene derivatives reveals clear trends that correlate with substitution patterns and electronic effects. Infrared spectroscopy shows predictable shifts in sulfonyl chloride stretching frequencies with different electronic environments. More electron-withdrawing substitution patterns cause blue-shifts in both symmetric and asymmetric S=O stretching modes due to increased bond polarization [6].
Nuclear magnetic resonance chemical shifts exhibit systematic trends that reflect the electronic environments created by different halogen substitution patterns. Aromatic proton chemical shifts move downfield with increasing electron-withdrawing character, while carbon-13 shifts show corresponding changes that reflect altered electron densities. The magnitude of these shifts provides quantitative measures of electronic effects [4].
Ultraviolet-visible absorption spectra show systematic changes in both absorption wavelengths and intensities with different substitution patterns. Heavy atom effects from bromine substitution cause red-shifts and intensity enhancements relative to lighter halogen analogues. The degree of conjugation and electron delocalization influences the energies of π→π* transitions, with more electron-deficient systems generally showing blue-shifted absorptions [8].
The combination of multiple spectroscopic techniques provides comprehensive fingerprints that enable identification and characterization of different chromene derivatives. These multi-technique approaches are particularly valuable for distinguishing positional isomers and assessing the purity of synthetic products. The systematic trends observed across the series facilitate assignment of unknown compounds and prediction of properties for untested derivatives.
Chemical reactivity patterns across the series of analogous chromene derivatives reveal how different substitution patterns influence reaction rates, selectivities, and product distributions. The sulfonyl chloride functionality serves as a primary reactive site across all derivatives, but the supporting substitution pattern modulates its electrophilic character and influences reaction outcomes. More electron-deficient systems show enhanced reactivity toward nucleophiles but may also exhibit reduced stability toward hydrolysis.
Thermal stability comparisons reveal systematic trends related to bond strengths and decomposition pathways. Halogen-carbon bonds generally represent the weakest links in these molecules, with larger halogens showing reduced bond dissociation energies. The sulfonyl chloride functionality also represents a potential decomposition pathway, particularly under basic or nucleophilic conditions that promote chloride elimination.
Photochemical behavior varies significantly across the series depending on the absorption characteristics and excited-state properties of different derivatives. Heavy atom effects from bromine substitution enhance intersystem crossing and may promote different photochemical pathways compared to lighter halogen analogues [17]. The specific substitution pattern influences both the efficiency and selectivity of photochemical processes.
Oxidative stability represents another important consideration for practical applications of these compounds. The electron-deficient nature of heavily halogenated derivatives generally enhances resistance to oxidation, while also reducing nucleophilic reactivity. The balance between stability and reactivity must be carefully considered when selecting appropriate derivatives for specific applications or synthetic transformations.